molecular formula C8H14O4 B1583904 3-Propylglutaric acid CAS No. 4165-98-4

3-Propylglutaric acid

Cat. No.: B1583904
CAS No.: 4165-98-4
M. Wt: 174.19 g/mol
InChI Key: YHJZYPZZBZPIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propylglutaric acid can be synthesized through several methods. One common approach involves the alkylation of glutaric acid derivatives. For instance, the reaction of glutaric anhydride with propylmagnesium bromide, followed by hydrolysis, can yield this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Propylglutaric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert carboxylic acids to acid chlorides, which can then react with nucleophiles.

Major Products Formed:

    Oxidation: Propylglutaric ketone or aldehyde derivatives.

    Reduction: Propylglutaric alcohols.

    Substitution: Propylglutaric esters, amides, or other substituted derivatives.

Scientific Research Applications

3-Propylglutaric acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: It can be used in studies related to metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and its role in metabolic disorders is ongoing.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 3-Propylglutaric acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

    Glutaric acid: The parent compound, differing by the absence of the propyl group.

    Adipic acid: Another dicarboxylic acid with a similar structure but with a longer carbon chain.

    Pimelic acid: Similar to glutaric acid but with an additional carbon in the chain.

Uniqueness: 3-Propylglutaric acid is unique due to the presence of the propyl group, which can influence its reactivity and interactions compared to other dicarboxylic acids. This structural difference can lead to distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-propylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-3-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJZYPZZBZPIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194467
Record name 3-Propylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4165-98-4
Record name 3-Propylpentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Propylglutaric acid
Reactant of Route 2
3-Propylglutaric acid
Reactant of Route 3
3-Propylglutaric acid
Reactant of Route 4
3-Propylglutaric acid
Reactant of Route 5
3-Propylglutaric acid
Reactant of Route 6
3-Propylglutaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.